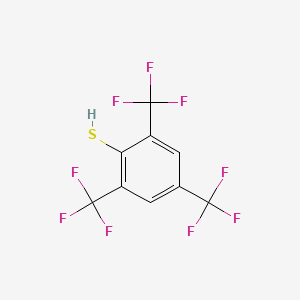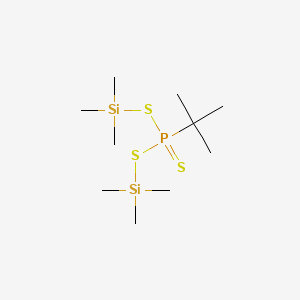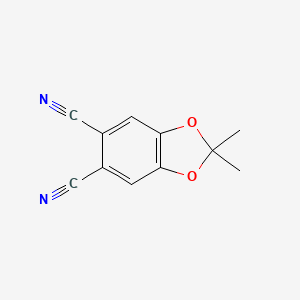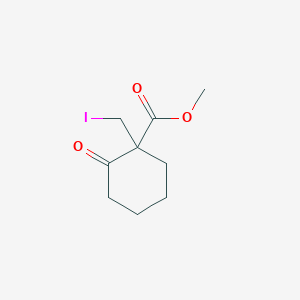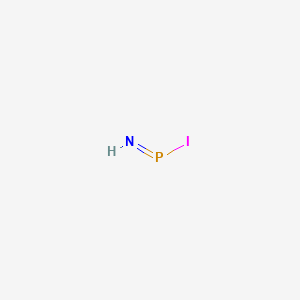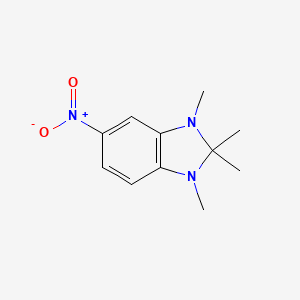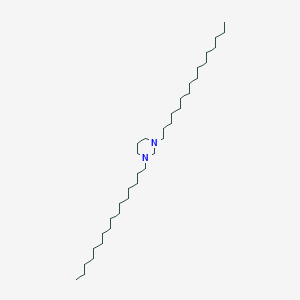
1,3-Dihexadecylhexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihexadecylhexahydropyrimidine is a derivative of hexahydropyrimidine, a six-membered heterocyclic compound. Hexahydropyrimidine derivatives have garnered significant attention due to their diverse applications in various fields of chemistry, biology, and industry. These compounds are known for their pharmacological activities, including anti-inflammatory, anticancer, fungicidal, antibacterial, parasiticidal, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dihexadecylhexahydropyrimidine can be synthesized through the cyclocondensation of propane-1,3-diamine with aldehydes or ketones. The reaction typically involves the use of formaldehyde and other reagents under controlled conditions. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihexadecylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
1,3-Dihexadecylhexahydropyrimidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Industry: Utilized in the development of polymer stabilizers and protective groups in selective acylation reactions
Mécanisme D'action
The mechanism of action of 1,3-Dihexadecylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,3-Dihexadecylhexahydropyrimidine can be compared with other hexahydropyrimidine derivatives, such as:
1,3-Bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine: Known for its use in coordination chemistry and as a ligand for metal complexes.
1,3-Dinitrohexahydropyrimidine:
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
116368-51-5 |
|---|---|
Formule moléculaire |
C36H74N2 |
Poids moléculaire |
535.0 g/mol |
Nom IUPAC |
1,3-dihexadecyl-1,3-diazinane |
InChI |
InChI=1S/C36H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-37-34-31-35-38(36-37)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
LBZGYUXMRJHOIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1CCCN(C1)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
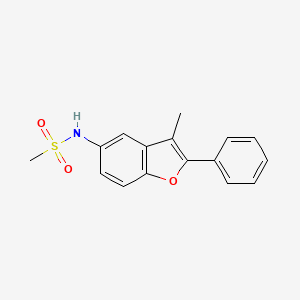
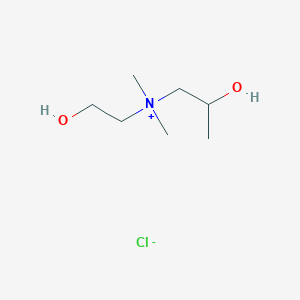
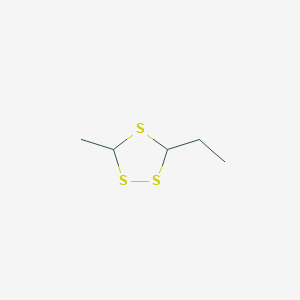
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
